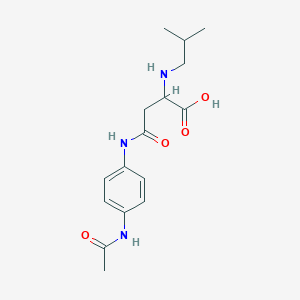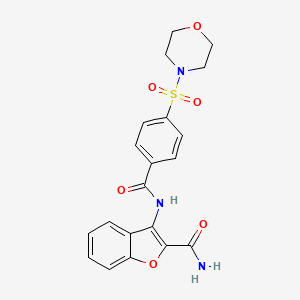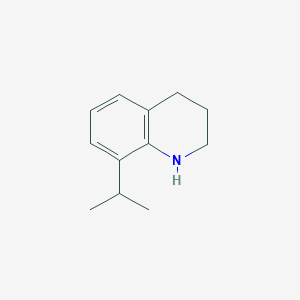
8-Isopropyl-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Isopropyl-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline, which is an organic compound that is the semi-hydrogenated derivative of quinoline . Tetrahydroquinoline is an important structural motif of various natural products and therapeutic lead compounds .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinolines, including 8-Isopropyl-1,2,3,4-tetrahydroquinoline, has been a subject of considerable research interest. Traditional approaches to the synthesis of C(1)-substituted tetrahydroquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of tetrahydroquinoline with various nucleophiles have been explored .Molecular Structure Analysis
The molecular structure of 8-Isopropyl-1,2,3,4-tetrahydroquinoline is similar to that of tetrahydroquinoline, with the addition of an isopropyl group at the 8th position . The saturated part of the 1,2,3,4-tetrahydroquinoline molecule allows for the possibility of multiple conformers’ existence .Aplicaciones Científicas De Investigación
Medicinal Chemistry
- Summary of Application : THIQs form an important class of isoquinoline alkaloids, which are a large group of natural products . These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
- Methods of Application : The development of novel THIQ analogs with potent biological activity has garnered a lot of attention in the scientific community . The structural–activity relationship (SAR) and their mechanism of action are areas of active research .
- Results or Outcomes : The biological potential of THIQ analogs is being explored, with a focus on their diverse biological activities against various infective pathogens and neurodegenerative disorders .
Organic Chemistry
- Summary of Application : 1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . Research interest has been directed towards the synthesis of its C (1)-substituted derivatives .
- Methods of Application : Various multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been explored . Reactions involving isomerization of iminium intermediate ( exo / endo isomerization) are highlighted .
- Results or Outcomes : The C (1)-substituted derivatives of 1,2,3,4-tetrahydroisoquinolines can act as precursors for various alkaloids displaying multifarious biological activities .
Safety And Hazards
Direcciones Futuras
The future directions in the research of 1,2,3,4-tetrahydroquinoline and its derivatives, including 8-Isopropyl-1,2,3,4-tetrahydroquinoline, involve the development of novel tetrahydroquinoline analogs with potent biological activity . There is also interest in the development of new and environmentally friendly methods for the synthesis of tetrahydroquinoline derivatives .
Propiedades
IUPAC Name |
8-propan-2-yl-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9(2)11-7-3-5-10-6-4-8-13-12(10)11/h3,5,7,9,13H,4,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKGGQQHVGKUHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC2=C1NCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Isopropyl-1,2,3,4-tetrahydroquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Benzo[d][1,3]dioxol-5-yl)-5-((phenylsulfonyl)methyl)-1,2,4-oxadiazole](/img/structure/B2883180.png)
![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,4-dioxo-3H-phthalazin-2-yl)acetate](/img/structure/B2883181.png)
![N-[2-(4-bromo-2-methylanilino)-2-oxoethyl]-6-chloro-N-methylpyridine-3-carboxamide](/img/structure/B2883183.png)
![benzyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2883185.png)
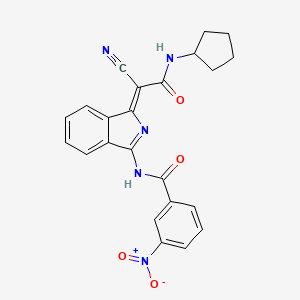
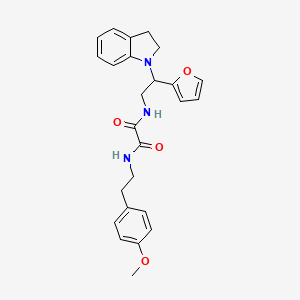
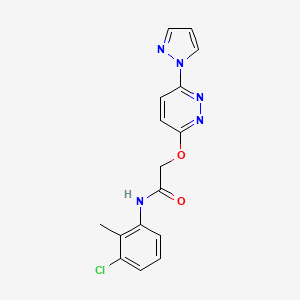
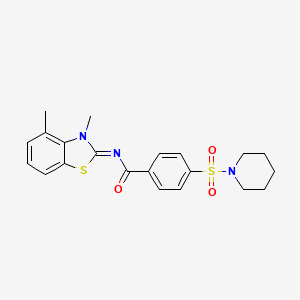
![N-(3,5-dimethoxyphenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2883193.png)
![[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)sulfanyl]acetic acid](/img/structure/B2883196.png)
![Ethyl 5-(3-fluorophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2883197.png)
![1,7-dimethyl-3-phenethyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2883198.png)
